molecular formula C13H19N B2951235 (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine CAS No. 2248219-98-7

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine

Cat. No. B2951235
CAS RN: 2248219-98-7
M. Wt: 189.302
InChI Key: IPGKIRQJEHAMLA-RWANSRKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine, also known as THN-α, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. THN-α is a chiral amine that belongs to the class of compounds known as β-phenylethylamines. It has a molecular formula of C12H17N and a molecular weight of 175.28 g/mol.

Mechanism of Action

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including the dopamine, norepinephrine, and serotonin systems. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compoundα has been shown to have a number of biochemical and physiological effects, including increased dopamine and norepinephrine release in the brain, decreased serotonin turnover, and increased levels of brain-derived neurotrophic factor (BDNF). These effects are thought to contribute to its potential therapeutic effects in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα as a research tool is its ability to selectively modulate the activity of specific neurotransmitter systems in the brain. However, this compoundα has a relatively short half-life, which can make it difficult to administer in certain experimental settings. Additionally, this compoundα has not yet been extensively studied in humans, and its safety profile is not well understood.

Future Directions

There are several potential future directions for research on (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα. One area of interest is in the development of new pharmaceuticals based on its structure and mechanism of action. Additionally, further studies are needed to better understand its safety profile and potential side effects. Finally, research is needed to explore its potential applications in other areas, such as in the treatment of addiction or as a cognitive enhancer.

Synthesis Methods

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα can be synthesized using a variety of methods, including reductive amination, asymmetric synthesis, and enzymatic resolution. One of the most common methods for synthesizing this compoundα is through the reductive amination of 2-tetralone with (S)-α-methylbenzylamine using sodium triacetoxyborohydride as the reducing agent.

Scientific Research Applications

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amineα has been the subject of several scientific studies due to its potential applications in various fields. One area of research that has shown promise is in the development of new pharmaceuticals. This compoundα has been found to have potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGKIRQJEHAMLA-RWANSRKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.